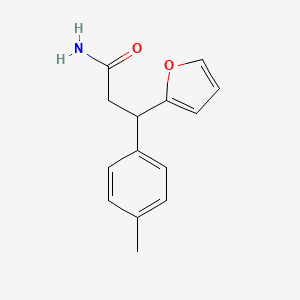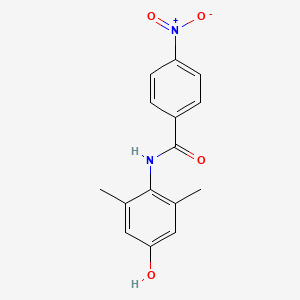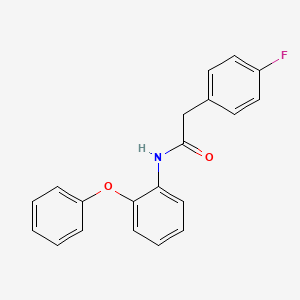
3-(2-furyl)-3-(4-methylphenyl)propanimidic acid
Description
Synthesis Analysis
The synthesis of derivatives related to 3-(2-furyl)-3-(4-methylphenyl)propanimidic acid involves various methodologies, including phase transfer catalysis (PTC), using raw materials such as 2-furyl methanal and diacetyl oxide. The structure of these compounds is often confirmed using techniques such as UV, IR, and X-ray single crystal diffraction (An Zhi, 2008).
Molecular Structure Analysis
The molecular structure and conformations of E-2-phenyl-3(2′-furyl)propenoic acid and its derivatives have been extensively studied using NMR spectroscopy and two-dimensional NOESY measurements in various solvents. These studies have revealed that no conformational preferences could be identified experimentally, regardless of the solvent used (P. Forgó, K. Felföldi, I. Pálinkó, 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of 3-(2-furyl)-3-(4-methylphenyl)propanimidic acid derivatives have been explored through various reactions, including the rhodium-catalyzed 1,4-addition of lithium 2-furyltriolborates to unsaturated ketones and esters. This process, followed by ozonolysis of the furyl ring, allows for the enantioselective synthesis of γ-oxo-carboxylic acids (Xiao‐Qiang Yu, T. Shirai, Yasunori Yamamoto, N. Miyaura, 2011).
Physical Properties Analysis
The physical properties, including conformations and structure-forming properties of 3-furylpropenoic acid derivatives, have been assessed through infrared (FT-IR) spectroscopy, molecular modeling calculations, and NMR studies. These analyses have highlighted the influence of intermolecular hydrogen bonding and other secondary interactions on the physical state and behavior of these compounds in solution and the solid state (J. Kiss, K. Felföldi, Z. Paksi, I. Pálinkó, 2003).
Chemical Properties Analysis
The chemical properties of 3-(2-furyl)-3-(4-methylphenyl)propanimidic acid and its derivatives are characterized by their interactions and reactivity with various chemical agents. Studies have demonstrated the synthesis and reaction behaviors of these compounds, such as the formation of 2-[(furyl)(diethoxyphosphoryl) methyl]-3-nitropropanoic acids through regioselective addition reactions, showcasing their versatile chemical reactivity (L. М. Pevzner, 2016).
properties
IUPAC Name |
3-(furan-2-yl)-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-4-6-11(7-5-10)12(9-14(15)16)13-3-2-8-17-13/h2-8,12H,9H2,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVMGYMMQGJJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)N)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Furan-2-yl-3-p-tolyl-propionimidic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(diethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4020500.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(phenylthio)propanamide](/img/structure/B4020508.png)
![2-bromo-4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4020516.png)

![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-mesitylpropanamide](/img/structure/B4020523.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B4020534.png)
![2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl 4-nitrobenzoate](/img/structure/B4020542.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]nicotinamide](/img/structure/B4020547.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4020561.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)propanamide](/img/structure/B4020564.png)
